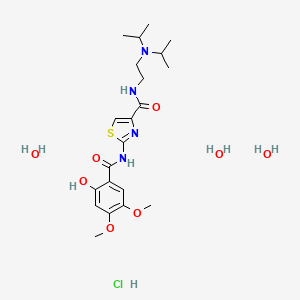
阿科替胺盐酸盐水合物
描述
Acotiamide hydrochloride hydrate, also known as Acotiamide, is a medication used for the treatment of functional dyspepsia . It helps to relieve symptoms like bloating after a meal, pain/discomfort in the upper abdomen, and early satiety .
Synthesis Analysis
The synthetic method of Acotiamide hydrochloride hydrate involves several steps . The synthetic route includes protecting the hydroxyl at the ortho position of the carboxyl in a compound, subjecting it to acylating chlorination, and then undergoing condensation with another compound. This process is repeated with different compounds until the final product, Acotiamide hydrochloride hydrate, is obtained .Molecular Structure Analysis
Eight crystal structures of Acotiamide hydrochloride were elucidated via single-crystal X-ray diffraction (SCXRD) with water, methanol, ethanol, and n-propanol . The formation of distinct hydrates and solvates was influenced by two factors: water content and solvent type .Chemical Reactions Analysis
Acotiamide hydrochloride hydrate is a novel selective acetylcholinesterase (AChE) inhibitor . It enhances acetylcholine, an important neurotransmitter that regulates gastrointestinal motility . By inhibiting the degradation of acetylcholine, Acotiamide improves impaired gastric motility and delayed gastric emptying .Physical And Chemical Properties Analysis
Acotiamide hydrochloride hydrate has a molecular weight of 541.06 and a chemical formula of C21H30N4O5S•HCl•3H2O . Its melting point is 193-195°C .科学研究应用
膀胱逼尿肌张力减低症的治疗
- 研究:“阿科替胺盐酸盐水合物治疗膀胱逼尿肌张力减低症患者的初步研究”调查了其对膀胱逼尿肌张力减低症患者的疗效。该研究表明,残余尿量明显减少,提示在治疗膀胱逼尿肌张力减低症方面具有潜在的临床疗效 (杉本等人,2015).
对性激素的影响
- 研究:“阿科替胺盐酸盐水合物对性激素影响的研究”研究了其对雌激素(子宫内膜腺癌发展的一个关键因素)的影响。该研究得出结论,阿科替胺盐酸盐水合物不会给雌性大鼠的性激素环境带来失衡的风险 (黑田等人,2016).
胃肠道运动活性
- 研究:“阿科替胺,一种新的口服乙酰胆碱酯酶抑制剂,可刺激清醒犬的胃肠道运动活性”观察了阿科替胺对胃肠道活性的促动力作用。本研究重点介绍了其通过乙酰胆碱酯酶抑制发挥的潜在作用机制 (长滨等人,2012).
胃动力和应激调节
- 研究:“阿科替胺(Z-338)作为功能性消化不良治疗的可能候选药物”讨论了其作为胃肠动力调节剂和应激调节剂的作用。该研究强调了其对应激诱导模型中受损的胃排空和摄食行为的选择性影响 (铃木和日比,2010).
子宫致癌性担忧
- 研究:“新药安全性评估中对子宫癌变的担忧”评估了阿科替胺盐酸盐水合物的潜在致癌作用,特别是与子宫癌相关的。该研究没有发现与子宫癌相关的雌激素优势激素失衡或起始活性 (黑田等人,2015).
与胃蛋白酶和人血清白蛋白的相互作用
- 研究:“阿科替胺盐酸盐和胃蛋白酶相互作用的探讨”和“阿科替胺盐酸盐和人血清白蛋白相互作用的表征”探讨了阿科替胺与胃蛋白酶和人血清白蛋白的分子相互作用。这些研究提供了对阿科替胺在分子水平上的药代动力学和潜在相互作用的见解 (何等人,2016); (何等人,2016).
作用机制
Target of Action
The primary target of Acotiamide is acetylcholinesterase (AChE) . AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter that plays a crucial role in regulating gastrointestinal motility .
Mode of Action
Acotiamide acts as a selective and reversible inhibitor of AChE . By inhibiting AChE, Acotiamide prevents the degradation of ACh, leading to an increase in the concentration of ACh . This enhanced presence of ACh results in increased gastric contractility and accelerated gastric emptying .
Biochemical Pathways
The primary biochemical pathway affected by Acotiamide is the cholinergic pathway in the gastrointestinal system . By inhibiting AChE and thus increasing the availability of ACh, Acotiamide enhances the contractility and motility of the gastric antrum and body .
Pharmacokinetics
Acotiamide exhibits linear pharmacokinetics in humans following oral dosing . The increases in concentration and area under the curve (AUC) appear to be dose-proportional in the dose range of 50 to 800 mg . It has a low oral bioavailability in rats (13.9%-19%) and moderate in dogs (37.5%-50.4%) . It is absorbed rapidly (T= 0.08-3 h) in rats, dogs, and humans .
Result of Action
The primary result of Acotiamide’s action is the improvement of impaired gastric motility and delayed gastric emptying . This leads to an alleviation of symptoms associated with functional dyspepsia . In addition, Acotiamide has been shown to significantly increase both gastric accommodation and gastric emptying in patients with functional dyspepsia .
生化分析
Biochemical Properties
Acotiamide hydrochloride trihydrate exerts its activity in the stomach via muscarinic receptor inhibition, resulting in enhanced acetylcholine release and inhibition of acetylcholinesterase activity . Unlike other prokinetic drugs, Acotiamide hydrochloride trihydrate shows little or no affinity for serotonin or dopamine D2 receptors .
Cellular Effects
Acotiamide hydrochloride trihydrate has been shown to have significant effects on various types of cells and cellular processes. It increases the release of acetylcholine, a chemical that can increase the motility of the intestine . It does not significantly affect esophageal motor functions or gastroesophageal reflux in healthy adults .
Molecular Mechanism
The molecular mechanism of action of Acotiamide hydrochloride trihydrate involves the inhibition of acetylcholinesterase activity, which enhances the release of acetylcholine . This increased acetylcholine release can then stimulate gastric motility, helping to alleviate symptoms of functional dyspepsia .
Temporal Effects in Laboratory Settings
In a placebo-controlled study, Acotiamide hydrochloride trihydrate was shown to significantly increase both gastric accommodation and gastric emptying in patients with functional dyspepsia over a period of 2 weeks . It also improved the patients’ dyspeptic symptoms and anxiety score .
Metabolic Pathways
It is known that the drug acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
属性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXIXCQCFGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773092-05-0 | |
| Record name | Acotiamide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACOTIAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



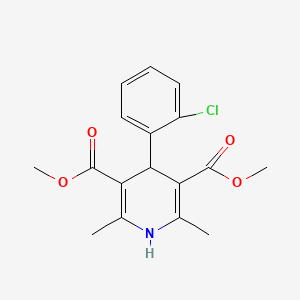
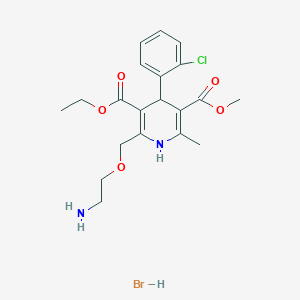





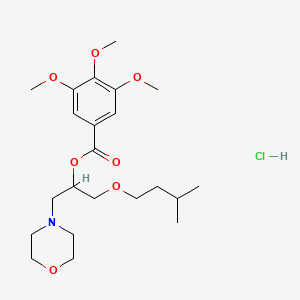


![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
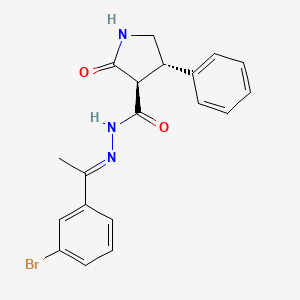

![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)